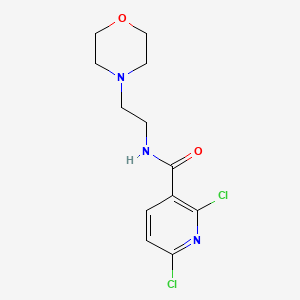
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of new pyrimidine-azetidinone analogues, including structures related to the specified compound, and their potential antimicrobial and antitubercular activities. These analogues were evaluated against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, demonstrating significant antimicrobial properties. Such studies suggest the potential of these compounds in designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antibacterial and Antifungal Properties
Further exploration into the synthesis of derivatives from chalcone, including those similar to the compound , revealed their strong antibacterial and antifungal activities. This research provides a foundation for developing novel antimicrobial agents by synthesizing and evaluating the activities of 4-thiazolidinones and 2-azetidinones derivatives (N. Patel & Minesh D. Patel, 2017).
Antioxidant, Anti-inflammatory, and Antipsychotic Potential
Studies have also investigated the broader pharmacological potential of related compounds, including their antioxidant, anti-inflammatory, and antipsychotic activities. These investigations highlight the versatile bioactive capabilities of the pyrimidine and thiophene-based structures, suggesting their usefulness in developing treatments for various conditions (Tolba et al., 2018; Gopi et al., 2017).
Structural and Electronic Properties
Research on the structural and electronic properties of thiopyrimidine derivatives, including those similar to the specified compound, has provided insights into their nonlinear optical (NLO) properties. Such studies are crucial for understanding the electronic behavior of these compounds and their potential applications in optoelectronics and as NLO materials (Hussain et al., 2020).
Novel Syntheses and Characterizations
Additional research has focused on novel synthetic pathways for creating fused chromone-pyrimidine hybrids and thieno-fused bicyclic compounds, demonstrating the chemical versatility and potential for generating diverse bioactive molecules for further pharmacological exploration (Sambaiah et al., 2017; Mabkhot et al., 2015).
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(14-4-2-13(3-5-14)15-6-9-24-12-15)22-10-16(11-22)21-18-19-7-1-8-20-18/h1-9,12,16H,10-11H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIHHXKTCQPFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2395279.png)
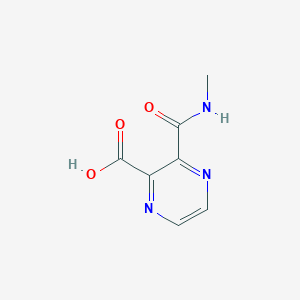

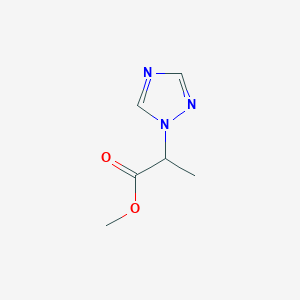
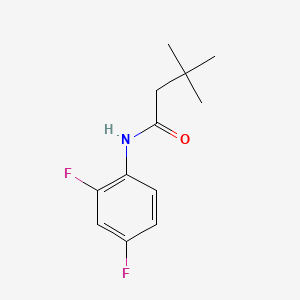
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
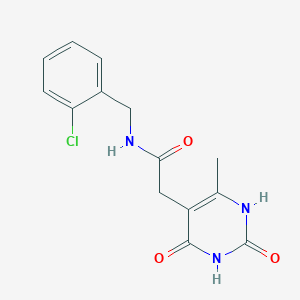
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)
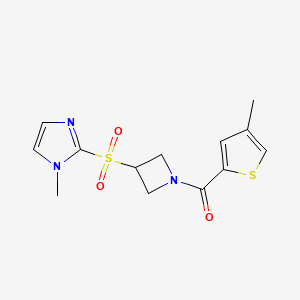
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
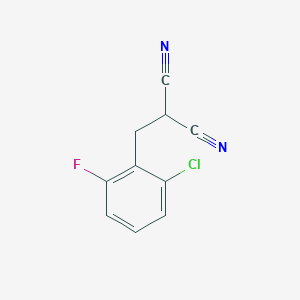
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
